2,3-Difluoro-4-methoxyaniline
Overview
Description
2,3-Difluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7F2NO. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group.
Scientific Research Applications
2,3-Difluoro-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features and biological activity.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and liquid crystals
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H311 (toxic in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-methoxyaniline typically involves the fluorination of 4-methoxyaniline. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which are used to form carbon-carbon and carbon-nitrogen bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts with bases like potassium carbonate (K2CO3) in solvents like toluene or dimethylformamide (DMF)
Major Products: The major products formed from these reactions include substituted anilines, quinones, and various coupled products depending on the specific reaction conditions .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methoxyaniline in biological systems involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 2,4-Difluoro-3-methoxyaniline
- 3,4-Difluoro-2-methoxyaniline
- 2,3-Difluoroaniline
Comparison: 2,3-Difluoro-4-methoxyaniline is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the methoxy group also influences its solubility and interaction with biological targets, differentiating it from other difluoroanilines .
Properties
IUPAC Name |
2,3-difluoro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEETZAMYCFAKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396567 | |
Record name | 2,3-Difluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155020-51-2 | |
Record name | 2,3-Difluoro-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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